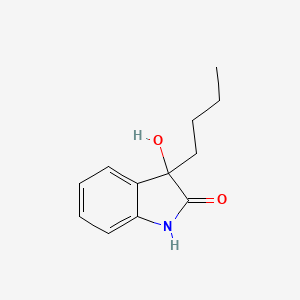
3-Butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 3-Butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
3-Butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using reagents like manganese dioxide in carbon tetrachloride.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole nucleus.
Scientific Research Applications
3-Butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological pathways .
Comparison with Similar Compounds
3-Butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives such as:
2-Indolinone: Known for its use in medicinal chemistry.
6-Bromo-1,3-dihydro-2H-indol-2-one: Studied for its unique chemical properties.
These compounds share the indole nucleus but differ in their substituents, leading to variations in their chemical and biological activities.
Properties
CAS No. |
112906-00-0 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-butyl-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C12H15NO2/c1-2-3-8-12(15)9-6-4-5-7-10(9)13-11(12)14/h4-7,15H,2-3,8H2,1H3,(H,13,14) |
InChI Key |
HDBHPVVUJVCFMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
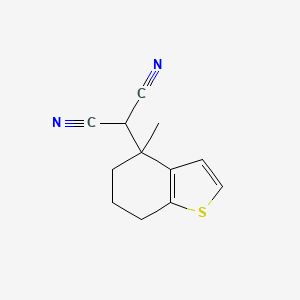
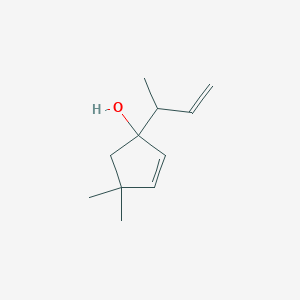
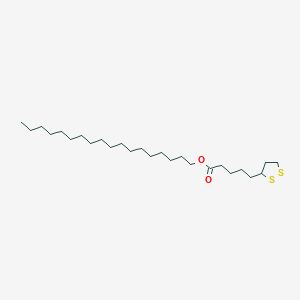

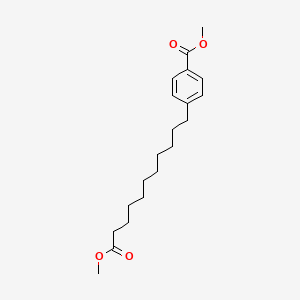
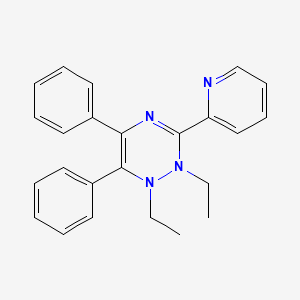
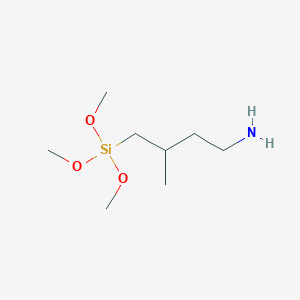

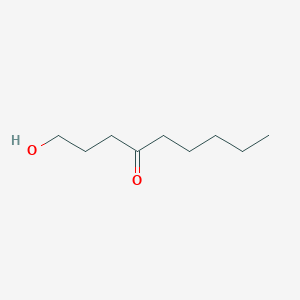
![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)

![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
